

# Covalent Inhibition of PNPLA3 by PF-07853578: A Technical Whitepaper

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Compound of Interest		
Compound Name:	PF-07853578	
Cat. No.:	B15575044	Get Quote

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### **Executive Summary**

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health concern. A key genetic driver of MASLD predisposition and progression is a single nucleotide polymorphism (rs738409) in the PNPLA3 gene, resulting in an isoleucine-to-methionine substitution at position 148 (I148M). This variant leads to a loss of function in the PNPLA3 protein, a lipase involved in triglyceride hydrolysis in hepatocytes. The mutant PNPLA3 protein (PNPLA3-I148M) accumulates on the surface of lipid droplets, contributing to hepatic steatosis, inflammation, and fibrosis.

PF-07853578 is a first-in-class, orally bioavailable, covalent inhibitor of the PNPLA3-I148M protein developed by Pfizer.[1][2] This small molecule selectively targets the catalytic serine of the mutant PNPLA3, leading to its dissociation from lipid droplets and subsequent degradation via the proteasome.[1][3] This mechanism of action effectively removes the disease-driving protein from hepatocytes, offering a promising therapeutic strategy for individuals with the PNPLA3 I148M variant. Preclinical studies have demonstrated the potent and selective activity of PF-07853578 in reducing PNPLA3-I148M protein levels and liver triglycerides.[4] A Phase 1 clinical trial in healthy adult participants has been completed, demonstrating a favorable safety and pharmacokinetic profile.[1][4] This technical guide provides an in-depth overview of the



core data, experimental methodologies, and signaling pathways associated with the covalent inhibition of PNPLA3 by **PF-07853578**.

### **Data Presentation**

Table 1: In Vitro and In Vivo Efficacy of PF-07853578

Parameter	Value	Species/System	Notes
PNPLA3 I148M Dissociation from Lipid Droplets	4 nM	Not Specified	Demonstrates target engagement at the subcellular level.[4]
PNPLA3 I148M Dissociation from Lipid Droplets	5 nM	Primary Hepatocytes	Confirms activity in a relevant cell-based system.[4]
PNPLA3 I148M Degradation (EC50)	8 nM	Primary Human Hepatocytes	Indicates potent induction of protein degradation.[4][5]
PNPLA3 I148M Protein Reduction	-86.1%	PNPLA3 I148M Knock-in Mice	In vivo efficacy after 14 days of treatment at 30 mg/kg.[4]
Liver Triglyceride Reduction	-61.6%	PNPLA3 I148M Knock-in Mice	Demonstrates functional consequence of PNPLA3 degradation in vivo.[4]

### **Table 2: Pharmacokinetic Properties of PF-07853578**



Parameter	Value	Species/System	Notes
Bioavailability (F)	67%	Human Projection Modeling	Indicates good oral absorption.[4]
Time to Maximum Concentration (tmax)	1-3 hours	Healthy Adult Humans (Phase 1)	Rapid absorption following oral administration.[4]
Mean Terminal Half- life (t1/2)	10.4-15.2 hours	Healthy Adult Humans (Phase 1)	Supports once-daily dosing.[4]
Clearance (CL)	2.3-3.2 mL/min/kg	Human Projection Modeling	[4]

### **Experimental Protocols**

Disclaimer: The following experimental protocols are representative methodologies based on standard practices in the field. The precise protocols employed by Pfizer in the development of **PF-07853578** are proprietary and not publicly available.

## Phenotypic Screening for PNPLA3-I148M Degradation in Hepatocytes

This protocol describes a high-throughput phenotypic screen to identify compounds that induce the degradation of the PNPLA3-I148M protein in a cellular context.

- a. Cell Culture and Compound Treatment:
- Human hepatoma cells (e.g., Huh7 or HepG2) endogenously expressing or engineered to overexpress a tagged version (e.g., HiBiT) of PNPLA3-I148M are seeded in 384-well plates.
- A diverse chemical library, including PF-07853578, is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
- Cells are incubated with the compounds for a predetermined time course (e.g., 4, 8, 16, 24 hours) to allow for compound uptake and induction of protein degradation.



#### b. Detection of PNPLA3-I148M Levels:

- For cells expressing a HiBiT-tagged PNPLA3-I148M, a luminescent substrate is added, and the resulting signal, proportional to the amount of remaining protein, is measured using a plate reader.
- Alternatively, high-content imaging can be employed. Cells are fixed, permeabilized, and stained with an antibody specific for PNPLA3 and a nuclear stain (e.g., DAPI). Automated microscopy and image analysis are used to quantify the PNPLA3 signal intensity per cell.
- c. Data Analysis:
- The raw luminescence or fluorescence intensity data is normalized to the vehicle control.
- Dose-response curves are generated for active compounds, and the EC50 (the concentration at which 50% of the protein is degraded) is calculated.

## In Vivo Efficacy in a PNPLA3-I148M Knock-in Mouse Model

This protocol outlines an in vivo study to assess the efficacy of **PF-07853578** in a genetically engineered mouse model that recapitulates the human PNPLA3 I148M genotype.[2][6]

- a. Animal Model and Diet:
- PNPLA3 I148M knock-in mice and their wild-type littermates are used. These mice express
  the mutant human PNPLA3 at physiological levels.
- To induce a fatty liver phenotype, the mice are fed a high-sucrose or high-fat diet for a specified period before and during the study.[6]
- b. Dosing and Sample Collection:
- PF-07853578 is formulated for oral administration (e.g., in a solution or suspension).[2]
- Mice are treated daily with PF-07853578 (e.g., 30 mg/kg) or a vehicle control via oral gavage for a defined duration (e.g., 14 days).



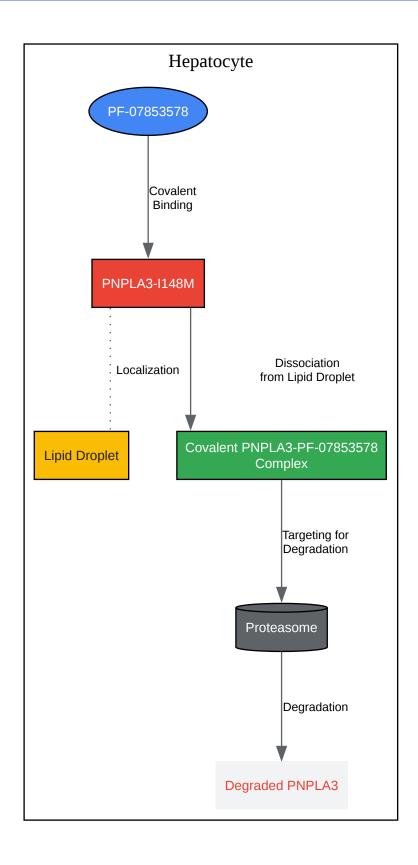
- At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.
- c. Analysis of Liver Tissue:
- Western Blotting: A portion of the liver is homogenized, and protein lysates are prepared.
   Western blotting is performed using an antibody specific for PNPLA3 to quantify the reduction in protein levels.
- Triglyceride Measurement: Liver lipids are extracted, and the triglyceride content is quantified using a commercially available colorimetric assay kit.
- Histology: A section of the liver is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess liver morphology and lipid accumulation.

### **Covalent Binding and Proteasomal Degradation Assays**

- a. Covalent Binding Assay:
- Recombinant PNPLA3-I148M protein is incubated with PF-07853578.
- The reaction mixture is analyzed by mass spectrometry to detect a mass shift in the protein corresponding to the covalent adduction of the inhibitor to the catalytic serine residue.
- b. Proteasomal Degradation Assay:
- Hepatocytes treated with PF-07853578 are co-treated with a proteasome inhibitor (e.g., MG132).
- PNPLA3-I148M protein levels are assessed by Western blotting. A rescue of PF-07853578induced degradation in the presence of the proteasome inhibitor indicates that the degradation is mediated by the proteasome.

### **Mandatory Visualizations**

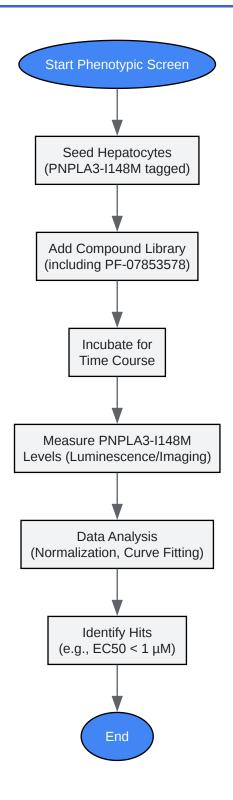




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Mechanism of Action of PF-07853578

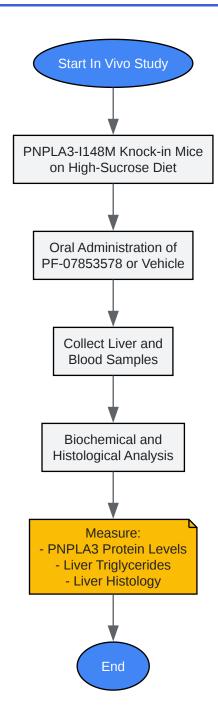




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Phenotypic Screening Workflow





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In Vivo Efficacy Study Workflow

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